6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine has been identified as a potential antipsychotic drug candidate due to its interaction with serotonin receptors, specifically the 5-HT1A receptor subtype. [ [] ] Prepulse inhibition (PPI), a measure of sensorimotor gating often disrupted in schizophrenia, can be influenced by 5-HT1A receptor activity. Studies have shown that the compound can mitigate the disruption of PPI caused by 8-hydroxy-di-propylaminotetralin (8-OH-DPAT), a 5-HT1A receptor agonist. [ [] ] This suggests that 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine might exert its effects by modulating 5-HT1A receptor signaling pathways, potentially acting as a partial agonist or antagonist at this receptor subtype.
The primary application of 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine in scientific research is as a tool for investigating the role of the 5-HT1A receptor in schizophrenia. [ [] ] Studies have demonstrated that this compound can modulate the disruptive effects of the 5-HT1A receptor agonist 8-OH-DPAT on prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in individuals with schizophrenia. [ [] ] This suggests that 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine might have potential as an antipsychotic drug by targeting 5-HT1A receptors and normalizing PPI deficits. Further research is needed to fully elucidate its therapeutic potential and to determine its optimal dosage, efficacy, and safety profile in humans.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: